Product packaging for 3-(Aminomethyl)-4-fluorobenzaldehyde(Cat. No.:CAS No. 771573-95-6)

3-(Aminomethyl)-4-fluorobenzaldehyde

Cat. No.: B13407468
CAS No.: 771573-95-6
M. Wt: 153.15 g/mol
InChI Key: IAPKPUUYDQVHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-4-fluorobenzaldehyde (CAS 771573-95-6) is a valuable fine chemical building block for research applications. This compound features a molecular formula of C8H8FNO and a molecular weight of 153.15 g/mol . Its structure incorporates both a reactive aldehyde group and a benzylamine group, making it a versatile intermediate for constructing more complex molecules. While specific biological data for this compound is limited in public sources, its structure suggests significant potential in medicinal chemistry. The 4-fluorobenzaldehyde scaffold is a known synthetic intermediate in the preparation of pharmaceutical compounds . Furthermore, molecules with similar structures, such as hydrazones derived from substituted benzaldehydes, are actively investigated for a wide range of biological activities, including antimicrobial and antitumor properties . The presence of both aminomethyl and aldehyde functional groups on the fluorinated aromatic ring makes this compound particularly useful for multi-step synthesis, including condensation and nucleophilic substitution reactions, to create libraries of compounds for drug discovery and development. This product is intended for research use only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO B13407468 3-(Aminomethyl)-4-fluorobenzaldehyde CAS No. 771573-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771573-95-6

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

3-(aminomethyl)-4-fluorobenzaldehyde

InChI

InChI=1S/C8H8FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H,4,10H2

InChI Key

IAPKPUUYDQVHSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)CN)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Aminomethyl 4 Fluorobenzaldehyde Scaffold

Reactivity of the Aldehyde Moiety in Complex Transformations

The aldehyde function is a cornerstone of the molecule's reactivity, participating readily in reactions that form new carbon-carbon and carbon-heteroatom bonds. Its electrophilic character is modulated by the electronic effects of the other ring substituents.

The aldehyde group of 3-(aminomethyl)-4-fluorobenzaldehyde is highly susceptible to condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of a condensation, where a molecule of water is eliminated. masterorganicchemistry.com The process is typically initiated by the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This addition forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.orgnih.gov

The mechanism proceeds through several key steps under mild, often slightly acidic, conditions:

Nucleophilic Addition: A primary amine attacks the carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org

Elimination: The lone pair on the nitrogen atom facilitates the elimination of water, forming a positively charged iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine. libretexts.org

Given that this compound possesses both an aldehyde and a primary amine, it can undergo intermolecular condensation to form oligomers or polymers, or intramolecular cyclization, although the latter would lead to a strained seven-membered ring. When reacted with external amines, it readily forms the corresponding imine, a versatile intermediate in organic synthesis. masterorganicchemistry.com

A related transformation is the Knoevenagel condensation. While not involving an amine directly with the aldehyde, it highlights the aldehyde's reactivity. For instance, a multicomponent reaction between 4-fluorobenzaldehyde, β-ketonitriles, and cyclic secondary amines proceeds via an initial Knoevenagel condensation, demonstrating the aldehyde's capacity to react with active methylene (B1212753) compounds. mdpi.com

Table 1: Mechanistic Steps of Imine Formation

Step Description Intermediate
1 Nucleophilic attack of primary amine on the aldehyde carbon. Zwitterionic Adduct
2 Proton transfer from nitrogen to oxygen. Carbinolamine (Hemiaminal)
3 Protonation of the hydroxyl group by an acid catalyst. Protonated Carbinolamine
4 Elimination of a water molecule. Iminium Cation

The Morita-Baylis-Hillman (MBH) reaction is a powerful organocatalytic method for forming a carbon-carbon bond between the α-position of an activated alkene and an electrophile, such as an aldehyde. beilstein-journals.org This reaction creates densely functionalized molecules, typically allylic alcohols, with high atom economy under mild conditions. beilstein-journals.orgwikipedia.org For this compound, the aldehyde group serves as the electrophilic component.

The generally accepted mechanism for the MBH reaction, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane), involves: organic-chemistry.org

Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene to form a zwitterionic enolate intermediate. organic-chemistry.org

Aldol-type Addition: This stabilized nucleophile then attacks the carbonyl carbon of the aldehyde (this compound), forming a second zwitterionic intermediate. organic-chemistry.org

Proton Transfer and Elimination: An intermolecular or intramolecular proton transfer occurs, followed by the elimination of the catalyst to regenerate it and yield the final α-methylene-β-hydroxy adduct. organic-chemistry.org

The reaction rate is notably slow but can be influenced by the electronic nature of the aldehyde. beilstein-journals.org The presence of both electron-withdrawing (fluorine, aldehyde) and potentially donating (aminomethyl) groups on the aromatic ring of this compound can subtly influence its electrophilicity and, consequently, the reaction kinetics. Phosphines can also be used as catalysts for this transformation. organic-chemistry.org When imines are used as the electrophile instead of aldehydes, the reaction is termed the aza-Morita–Baylis–Hillman (aza-MBH) reaction. nih.gov

Table 2: Key Features of the Morita-Baylis-Hillman Reaction

Feature Description Relevance to this compound
Reactants Activated alkene + Electrophile (Aldehyde) Serves as the aldehyde component.
Catalyst Tertiary amine (e.g., DABCO) or Phosphine Standard catalysts would be applicable.
Product Densely functionalized allylic alcohol Forms a complex molecule with hydroxyl and vinyl groups.
Advantages High atom economy, mild conditions, organocatalytic. wikipedia.org Enables complex molecule synthesis in an efficient step.

| Limitation | Often very slow reaction rates. wikipedia.org | Reaction conditions may require optimization. |

The aldehyde group in this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Standard reducing agents can convert the aldehyde to a hydroxymethyl group.

Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a mild and selective reagent for reducing aldehydes to primary alcohols. This would convert this compound to (3-(aminomethyl)-4-fluorophenyl)methanol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively perform this transformation, though it is less chemoselective and requires anhydrous conditions.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(aminomethyl)-4-fluorobenzoic acid. A particularly relevant and sophisticated method is the Baeyer-Villiger oxidation, which transforms aldehydes into phenols via a formate ester intermediate. Research on substituted 4-fluorobenzaldehydes has demonstrated the successful application of this reaction. nih.gov For example, the synthesis of 4-[¹⁸F]fluoroguaiacol was achieved from 2-methoxy-4-nitrobenzaldehyde using nucleophilic substitution followed by a Baeyer-Villiger oxidation of the benzaldehyde (B42025) to a phenol. nih.gov This indicates that the aldehyde in the this compound scaffold is susceptible to such oxidative rearrangements, potentially yielding a phenol derivative.

Reactivity of the Aminomethyl Group and Fluorinated Aromatic Ring

The aminomethyl group and the fluorine-substituted aromatic ring offer additional sites for synthetic modification, including nucleophilic substitution and derivatization.

Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl halides. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org In this compound, the aldehyde group is a powerful EWG located meta to the fluorine atom. While the ortho and para positions are most activating, a meta EWG still enhances reactivity compared to an unsubstituted ring, albeit to a lesser extent.

The SNAr mechanism proceeds via a two-step addition-elimination pathway: libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Fluorine is an excellent leaving group for SNAr reactions, often showing higher reactivity than other halogens (F > Cl > Br > I), because the first, rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com In the context of 4-fluorobenzaldehyde derivatives, it has been shown that the fluorine atom can be displaced by nucleophiles like secondary amines, especially after a Knoevenagel condensation further activates the ring by adding another conjugated EWG. mdpi.com Therefore, the fluorine atom in this compound is a viable site for substitution by strong nucleophiles under appropriate conditions.

The primary aminomethyl group is a versatile nucleophilic handle that can undergo a variety of transformations.

Derivatization:

Acylation: The amine can react with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-((2-fluoro-5-formylphenyl)methyl)acetamide.

Alkylation: It can be alkylated with alkyl halides to form secondary or tertiary amines, though over-alkylation to a quaternary ammonium salt is possible.

Reductive Amination: The amine itself can act as the nucleophile in a reductive amination reaction with another aldehyde or ketone, forming a new secondary or tertiary amine.

Cyclization: The presence of both a nucleophilic amine and an electrophilic aldehyde on the same scaffold allows for intramolecular reactions. While direct intramolecular condensation to form a seven-membered cyclic imine is possible, a more common strategy involves a multi-step, one-pot reaction with another component. For example, the aminomethyl group could participate in a cyclization cascade following an initial reaction at the aldehyde moiety, leading to the formation of complex heterocyclic structures. The strategic placement of the reactive groups makes this compound a valuable precursor for building fused ring systems.

Table 3: Summary of Potential Transformations

Moiety Reaction Type Reagents/Conditions Product Type
Aldehyde Imine Formation Primary Amine, H⁺ Imine (Schiff Base)
Aldehyde Morita-Baylis-Hillman Activated Alkene, DABCO Allylic Alcohol
Aldehyde Reduction NaBH₄ or LiAlH₄ Primary Alcohol
Aldehyde Oxidation Baeyer-Villiger reagents Phenol
Fluoroaromatic Ring SNAr Strong Nucleophile (e.g., R₂NH, RO⁻) Substituted Benzaldehyde
Aminomethyl Group Acylation Acyl Halide, Base Amide

Competing Reaction Pathways and Selectivity Control

The reactivity of this compound is characterized by the potential for several simultaneous reactions, making selectivity a key challenge. The primary competing pathways are dictated by the inherent functionalities of the molecule: the nucleophilic aminomethyl group, the electrophilic aldehyde group, and the fluorine atom, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing aldehyde.

Key Competing Pathways:

Intramolecular vs. Intermolecular Reactions: The proximate amino and aldehyde groups can potentially react intramolecularly to form a cyclic hemiaminal or imine. Concurrently, in the presence of other reactants or another molecule of this compound, intermolecular reactions such as Schiff base formation, aldol-type condensations, or polymerization can occur.

Nucleophilic Attack at the Carbonyl vs. Aromatic Ring: A nucleophile present in the reaction mixture can attack either the electrophilic carbon of the aldehyde group or the carbon atom bearing the fluorine. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, studies on the related 4-fluorobenzaldehyde have shown a competition between Knoevenagel condensation at the aldehyde and SNAr at the fluorine-bearing carbon. mdpi.com The condensation product can be more reactive than the starting material towards SNAr due to enhanced electron-withdrawing effects. mdpi.com

Role of the Aminomethyl Group: The aminomethyl group can act as an internal base or nucleophile, potentially catalyzing or participating in reactions. It can facilitate the deprotonation of a reaction partner for an attack on the aldehyde or directly attack the aromatic ring of a neighboring molecule.

Selectivity Control:

Controlling the selectivity to favor a single product is a significant synthetic goal. This can be achieved by carefully manipulating reaction parameters.

pH Control: The pH of the reaction medium is critical. Acidic conditions will protonate the amino group, deactivating it as a nucleophile and preventing Schiff base formation, possibly favoring reactions at the aldehyde with external nucleophiles. Conversely, basic conditions can deprotonate the amino group, enhancing its nucleophilicity, or generate other nucleophiles in situ.

Catalyst Choice: The use of specific catalysts can direct the reaction down a desired path. For example, a Lewis acid could be employed to activate the aldehyde for nucleophilic attack, while a specific base might selectively promote SNAr. In related systems, the choice of base and its counter-ion has been shown to determine whether a reaction yields nitroalcohols or their dehydrated nitroalkene counterparts.

Temperature and Reaction Time: Harsher conditions, such as elevated temperatures, can provide the activation energy needed to overcome the barrier for less favorable pathways, like the SNAr reaction. rsc.org Controlling the reaction time can also isolate kinetically favored products over thermodynamically stable ones.

The table below summarizes hypothetical outcomes based on controlling reaction conditions, drawing parallels from the reactivity of substituted benzaldehydes.

ConditionProbable Favored PathwayPotential Product Type
Acidic (pH < 4), External NucleophileNucleophilic addition to aldehydeSubstituted benzyl alcohol derivative
Neutral/Mild Base, No external reactantIntermolecular Schiff Base FormationDimer/Oligomer with imine linkage
Strong Base, High TemperatureNucleophilic Aromatic Substitution (SNAr)3-(aminomethyl)-4-(nucleophil-sub)benzaldehyde
Presence of an Active Methylene CompoundKnoevenagel Condensationα,β-Unsaturated aldehyde derivative

Elucidation of Reaction Mechanisms

Determining the precise mechanism by which this compound reacts is essential for optimizing reaction conditions and predicting outcomes. This involves a combination of advanced analytical and theoretical techniques.

Use of Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comias.ac.in By replacing an atom with its heavier, non-radioactive isotope (e.g., 1H with 2H (D), 12C with 13C, or 14N with 15N), the fate of the labeled portion of the molecule can be tracked using mass spectrometry or NMR spectroscopy.

For this compound, several labeling strategies could be envisioned to distinguish between competing pathways:

Deuterium Labeling of the Amine: Replacing the hydrogens on the aminomethyl group with deuterium (i.e., -CH2ND2) would help elucidate its role as a proton shuttle or internal base. For example, in a self-condensation reaction, the location of the deuterium in the final product could confirm whether the amine acted as the base that initiated the reaction.

13C Labeling of the Aldehyde: Incorporating 13C into the aldehyde group (-13CHO) would allow for unambiguous tracking of this carbon atom. In a complex rearrangement or multi-step reaction, this would confirm which part of the molecule becomes integrated into the final product structure. This has been used effectively in studying reactions like the Cannizzaro reaction of benzaldehyde. iaea.org

15N Labeling of the Amino Group: Using 15N in the aminomethyl group (-CH215NH2) would be invaluable for studying reactions involving this group, such as Schiff base formation. The resulting 15N-labeled imine could be easily identified by mass spectrometry.

These studies provide unambiguous evidence that can confirm or disprove mechanistic hypotheses that are otherwise difficult to test. ias.ac.in

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic Analysis: By monitoring the concentration of reactants and products over time under various conditions (e.g., changing temperature, reactant concentrations), key kinetic parameters can be determined. For reactions involving substituted benzaldehydes, reaction rates are often found to be first order with respect to both the aldehyde and the other reactant. acs.org The influence of substituents on the aromatic ring can be quantified using Hammett plots, which correlate reaction rates with substituent electronic effects. For this compound, the combined electronic effects of the electron-withdrawing fluoro and aldehyde groups and the electron-donating (via sigma bonds) aminomethyl group would create a complex substitution pattern that influences reaction rates.

Thermodynamic Analysis: The relative stability of potential intermediates and products determines the thermodynamic favorability of a reaction pathway. For example, gas-phase studies on fluorobenzaldehydes have quantified their proton affinities, providing data on their intrinsic basicity without solvent effects. psu.edu Such data can help predict which sites are most likely to interact with acids or bases. A pathway proceeding through a highly stable intermediate or leading to a particularly stable product will be thermodynamically favored, even if it is not the fastest one to form. The competition between a kinetically fast but reversible reaction and a slower, irreversible one is a common scenario where thermodynamic control dictates the final product distribution.

The following table presents a hypothetical kinetic dataset for two competing reactions of this compound (Reactant A) with a nucleophile (Nu), illustrating how kinetic data can differentiate between pathways.

PathwayRate EquationRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Product
1: Aldehyde AdditionRate = k₁[A][Nu]1.2 x 10⁻²45Addition Product
2: SNArRate = k₂[A][Nu]3.5 x 10⁻⁴75Substitution Product

This is a hypothetical data table for illustrative purposes.

In this hypothetical case, the lower activation energy for Pathway 1 indicates it is the kinetically favored, faster reaction at lower temperatures. However, if the addition product is in equilibrium with the starting materials and the substitution product from Pathway 2 is more stable and forms irreversibly, the SNAr product could become the major product over longer reaction times or at higher temperatures (thermodynamic control).

Real-time Monitoring of Reaction Intermediates (e.g., Electrospray Ionization Mass Spectrometry)

The direct detection of transient intermediates is one of the most powerful methods for elucidating a reaction mechanism. Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for this purpose because it is a "soft" ionization technique that can transfer charged or polar molecules from solution into the gas phase for detection with minimal fragmentation. bohrium.com This allows for the observation of fleeting intermediates that exist in the reaction mixture.

By continuously introducing a small sample of the reacting mixture into the ESI-MS source, a time-resolved profile of the species present can be obtained. For reactions involving this compound, ESI-MS could be used to detect key proposed intermediates:

Protonated Reactant/Intermediates: The basic aminomethyl group would allow the molecule and many of its derivatives to be readily detected in positive-ion mode as protonated species [M+H]⁺.

Schiff Base/Iminium Ions: The condensation of the amine and aldehyde would form a Schiff base, which could be protonated to form an iminium ion. These are common intermediates in aminocatalysis and are readily observed by ESI-MS. unibo.it

Meisenheimer Complexes: The SNAr pathway proceeds through a negatively charged intermediate known as a Meisenheimer complex. These anionic species could potentially be detected in negative-ion mode ESI-MS.

The table below lists plausible reaction intermediates for reactions of this compound and their theoretical exact masses, which would be used for their identification in an ESI-MS experiment.

IntermediateStructureMolecular FormulaTheoretical m/z ([M+H]⁺)
Starting Material3-(CH₂NH₂)-4-(F)C₆H₃CHOC₈H₈FNO154.0662
Intramolecular HemiaminalC₈H₈FNOC₈H₈FNO154.0662
Intermolecular Schiff Base (Dimer)Dimeric productC₁₆H₁₃FN₂O285.1139
Meisenheimer Complex (with MeO⁻)Anionic adductC₉H₁₁FNO₂⁻184.0728 ([M]⁻)

This is an illustrative data table. The m/z value for the Meisenheimer complex is for the negative ion.

By coupling real-time ESI-MS monitoring with tandem MS (MS/MS) experiments, the detected ions can be fragmented. The resulting fragmentation patterns provide structural information, confirming the identity of the observed intermediates and lending powerful support to a proposed reaction mechanism. unibo.it

Applications of 3 Aminomethyl 4 Fluorobenzaldehyde As an Advanced Organic Building Block

Construction of Complex Organic Molecules and Scaffolds

3-(Aminomethyl)-4-fluorobenzaldehyde is a versatile organic building block due to the presence of three distinct functional groups: a primary amine, an aldehyde, and a fluorine-substituted benzene (B151609) ring. This unique combination allows for its participation in a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules and diverse molecular scaffolds.

Incorporation into Macrocyclic Systems and Polymeric Structures

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of macrocycles and polymers.

Macrocyclic Systems: Macrocycles are of great interest in supramolecular chemistry and drug discovery due to their ability to bind to challenging biological targets. nih.gov The aminomethyl and aldehyde groups of this compound can participate in cyclization reactions to form macrocyclic structures. For example, a [2+2] cyclocondensation with another bifunctional monomer could yield a macrocycle. The rigidity of the benzene ring and the specific substitution pattern would influence the conformation and binding properties of the resulting macrocycle.

Polymeric Structures: The compound can be used to synthesize polymers through polycondensation reactions. For instance, the aldehyde group can react with a diamine, and the aminomethyl group can react with a diacid chloride, leading to the formation of a polyamide with pendant functional groups. Alternatively, polymerization involving both the amine and aldehyde groups, for example, through reductive amination with a dialdehyde, could produce novel polymeric architectures. The fluorine atom would impart desirable properties such as thermal stability and chemical resistance to the resulting polymers. rsc.org

Chirality Induction and Asymmetric Synthesis Strategies

The prochiral aldehyde group in this compound allows for its use in asymmetric synthesis to introduce new stereocenters.

Enantioselective nucleophilic addition to the aldehyde can be achieved using chiral catalysts or reagents, leading to the formation of chiral secondary alcohols. nih.govmdpi.com The aminomethyl group can be used to tether a chiral auxiliary, which can direct the stereochemical outcome of reactions at the aldehyde. Furthermore, the aminomethyl group itself can be part of a chiral ligand system. Asymmetric synthesis is crucial in the preparation of pharmaceuticals, where often only one enantiomer is biologically active. nih.gov

Table 3: Examples of Asymmetric Reactions involving Aldehydes

Reaction Type Chiral Catalyst/Auxiliary Product Type Typical Enantiomeric Excess (ee) Reference
Asymmetric Aldol (B89426) Reaction Proline-derived catalysts Chiral β-hydroxy ketone >90% mdpi.com
Asymmetric Allylation Chiral Boronates Chiral homoallylic alcohol >95% General Method

This table provides examples of established asymmetric reactions that could be applied to this compound to generate chiral molecules.

Design and Synthesis of Advanced Materials and Functional Molecules

The unique electronic and structural features of this compound make it a valuable precursor for the development of advanced materials and functional molecules.

Precursors for Catalytic Frameworks and Ligands

The aminomethyl group can serve as an anchoring point for coordination to metal centers, making this compound a potential building block for the synthesis of ligands for catalysis. The aldehyde group can be used to build more complex ligand structures through condensation reactions. The fluorine substituent can influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex. For instance, it could be used in the synthesis of ligands for metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. rsc.org

Development of Fluorescent Probes and Labels

The benzaldehyde (B42025) moiety can be a component of a fluorophore or a recognition site in a fluorescent probe. The reaction of the aldehyde with specific analytes can lead to a change in the fluorescence properties of the molecule, allowing for its detection. The aminomethyl group can be used to attach the probe to biomolecules or to tune its solubility and cellular localization. The fluorine atom can enhance the photostability and quantum yield of the fluorescent probe. rsc.org For example, condensation of the aldehyde with a fluorophore containing a primary amine can lead to a Schiff base, whose fluorescence might be quenched and then restored upon reaction with a target analyte. mdpi.com

Table 4: Common Fluorophores and their Excitation/Emission Wavelengths

Fluorophore Excitation (nm) Emission (nm)
Fluorescein 494 521
Rhodamine B 553 576
Coumarin 390 450

This table lists common fluorophores that could potentially be incorporated into fluorescent probes derived from this compound.

Application in Supramolecular Chemistry

The inherent functionalities of this compound could theoretically allow it to participate in various non-covalent interactions crucial for supramolecular assembly, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The aldehyde group is a well-known participant in dynamic covalent chemistry, which is often employed in the synthesis of macrocycles and cages, while the aminomethyl group can act as a hydrogen bond donor. The fluorine atom can also engage in weaker interactions, potentially influencing the packing and stability of larger structures.

However, despite these potential attributes, there is a notable absence of published research that specifically employs this compound for creating host-guest systems, self-assembling materials, or molecular recognition platforms. Consequently, data tables detailing binding constants, association data, or specific structural parameters for supramolecular systems derived from this compound cannot be provided at this time. The exploration of this compound in this advanced area of chemistry remains an open avenue for future investigation.

Structure Reactivity Relationships and Derivative Design for the 3 Aminomethyl 4 Fluorobenzaldehyde Framework

Systematic Modification Strategies for the Aminomethyl and Fluoro- Substituents

Systematic modification of the 3-(aminomethyl)-4-fluorobenzaldehyde framework is a key strategy in medicinal chemistry and materials science to fine-tune molecular properties and enhance desired activities. These modifications typically target the aminomethyl and fluoro substituents, as they significantly influence the molecule's electronic and steric characteristics.

Modification of the Aminomethyl Group:

The aminomethyl group offers a versatile handle for derivatization. Primary amines can be readily converted into a wide array of functional groups, including but not limited to:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can modulate the compound's lipophilicity and steric bulk. This can be achieved through reactions with alkyl halides or aryl halides.

Amide Formation: Acylation of the amine with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields amides. This transformation is often used to introduce specific recognition motifs for biological targets.

Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in many therapeutic agents due to their ability to act as hydrogen bond donors and acceptors.

Reductive Amination: The aminomethyl group can be further elaborated by reacting the parent aldehyde with another amine, followed by reduction, to create more complex secondary or tertiary amines.

Modification of the Fluoro- Substituent:

While the fluoro-substituent is generally less reactive than the aminomethyl group, it can be modified under specific conditions. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the fluorine atom with other nucleophiles, although this often requires harsh reaction conditions. However, the primary role of the fluorine atom is often not to serve as a point of modification but to modulate the properties of the aromatic ring.

Influence of Fluorine Atom Position on Chemical Reactivity

The position of the fluorine atom on the benzaldehyde (B42025) ring has a profound impact on the molecule's chemical reactivity. In this compound, the fluorine atom is located at the para position relative to the aldehyde group and meta to the aminomethyl group.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The interplay of these effects influences the reactivity of the aromatic ring and the substituents.

Electrophilic Aromatic Substitution: The fluorine atom deactivates the benzene (B151609) ring towards electrophilic aromatic substitution due to its strong inductive effect. However, it is an ortho-, para-director because of its resonance effect. In this specific molecule, the positions ortho to the fluorine (positions 3 and 5) are activated towards electrophiles, but are also influenced by the other substituents.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom can activate the ring for nucleophilic aromatic substitution, particularly at the para position.

Acidity of the Aldehyde Proton: The electron-withdrawing fluorine atom can slightly increase the acidity of the aldehyde proton, potentially influencing its reactivity in certain condensation reactions.

A comparison with isomers where the fluorine is at other positions would highlight these effects. For instance, a fluorine at the 2-position would have a more pronounced steric and inductive effect on the adjacent aldehyde group. A fluorine at the 5-position would have a different electronic influence on the aminomethyl group.

A study on fluorobenzoxaboroles demonstrated that the position of the fluorine atom significantly affects the compound's biological activity and physicochemical properties like pKa. nih.gov

Impact of Aminomethyl Substituents on Reaction Pathways and Selectivity

The aminomethyl substituent at the 3-position significantly influences the reaction pathways and selectivity of this compound.

Directing Group: The aminomethyl group is an activating group and an ortho-, para-director for electrophilic aromatic substitution. This directing effect, in combination with the directing effect of the fluorine and aldehyde groups, will determine the regioselectivity of substitution reactions on the aromatic ring.

Nucleophilicity: The primary amine of the aminomethyl group is a nucleophile and can participate in various reactions. For example, it can react with aldehydes and ketones to form imines (Schiff bases). This reactivity can be exploited to synthesize a variety of derivatives.

Intramolecular Reactions: The proximity of the aminomethyl and aldehyde groups can facilitate intramolecular reactions, leading to the formation of cyclic products.

Stereoselectivity: In reactions involving chiral reagents or catalysts, the aminomethyl group can influence the stereochemical outcome. For instance, in reactions with chiral aldehydes, the aminomethyl group can play a role in directing the stereoselectivity of the addition to the aldehyde. rsc.org

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives of this compound is guided by a deep understanding of structure-activity relationships (SAR). The goal is to systematically modify the molecule to optimize its properties for a specific application, such as a therapeutic agent or a functional material.

Key principles for rational design include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the aminomethyl group could be replaced by a hydroxylmethyl or a small heterocyclic group.

Pharmacophore Modeling: This computational technique is used to identify the essential structural features required for a molecule to bind to a specific biological target. This information can then be used to design new derivatives with improved binding affinity.

Lipophilicity Modulation: The balance between a molecule's hydrophilicity and lipophilicity is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a fluorine atom often increases lipophilicity, which can enhance membrane permeability. nih.gov The aminomethyl group can be modified to fine-tune this balance.

Conformational Restriction: Introducing conformational constraints, for example by incorporating the aminomethyl group into a ring system, can increase the molecule's binding affinity and selectivity for its target.

Advanced Spectroscopic and Analytical Characterization for Research on 3 Aminomethyl 4 Fluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 3-(Aminomethyl)-4-fluorobenzaldehyde. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confirm the precise arrangement of atoms and the electronic environment within the molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), the aromatic protons on the benzene (B151609) ring, and the methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key to assigning these signals. For instance, the aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR spectroscopy probes the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound would show signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with their chemical shifts influenced by the fluorine, aminomethyl, and aldehyde substituents), and the methylene carbon of the aminomethyl group. The large chemical shift of the carbonyl carbon (typically >190 ppm) is a characteristic feature.

¹⁹F NMR is particularly informative for fluorinated compounds. Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive technique. The spectrum for this compound would display a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the aromatic ring. Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide further structural insights.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~10.0 Singlet -CHO
¹H 7.5 - 7.9 Multiplet Aromatic CH
¹H ~3.9 Singlet/Broad Singlet -CH₂-
¹H ~1.5 Broad Singlet -NH₂
¹³C ~192 Singlet C=O
¹³C 115 - 165 (with C-F coupling) Multiplet Aromatic C
¹³C ~40 Singlet -CH₂-
¹⁹F -110 to -120 Multiplet Ar-F

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry Techniques (e.g., ESI-MS/MS for reaction intermediates)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₈FNO, the expected exact mass is approximately 153.0590 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically generate the protonated molecule [M+H]⁺, which would be observed at m/z 154.0668.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and for identifying reaction intermediates. In an ESI-MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For example, fragmentation might involve the loss of the amino group, the aldehyde group, or cleavage of the aromatic ring, helping to confirm the connectivity of the substituents. This technique is invaluable for monitoring reactions, allowing for the detection and structural confirmation of transient intermediates that may not be observable by other methods.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic ring and the CH₂ group, C=C stretching for the aromatic ring (around 1600 cm⁻¹), and a strong C-F stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π-π* transitions in the benzene ring. The presence of the aldehyde and amino groups, which act as a chromophore and an auxochrome respectively, influences the wavelength of maximum absorbance (λₘₐₓ). The UV-Vis spectrum can be used for quantitative analysis and to monitor reactions that involve changes to the aromatic system or its substituents. The absorption spectrum of benzaldehyde (B42025) derivatives typically shows strong absorption bands in the UV region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aldehyde) 2700 - 2900 (often two bands)
C=O Stretch (Aldehyde) 1680 - 1715
C=C Stretch (Aromatic) 1500 - 1600
C-F Stretch (Aryl Fluoride) 1100 - 1300

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can obtain detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

This technique would unambiguously confirm the substitution pattern on the benzene ring and reveal the conformation of the aminomethyl group relative to the aldehyde and the ring. Such structural data is crucial for understanding the molecule's physical properties and its interactions in biological or material science applications. The successful growth of a high-quality single crystal is a prerequisite for this analysis.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used to monitor the elution of the compound. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful technique for assessing purity and analyzing reaction mixtures, particularly for volatile compounds. The method would involve vaporizing the sample and passing it through a capillary column where separation occurs based on boiling point and polarity. GC-MS provides both retention time data for quantification and mass spectra for the positive identification of the compound and any impurities.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often using a UV lamp.


Theoretical and Computational Chemistry Studies on 3 Aminomethyl 4 Fluorobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2) methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are frequently used to model the electronic structure of substituted benzaldehydes.

DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying organic molecules. For substituted benzaldehydes, DFT calculations can determine key electronic and structural parameters. For instance, studies on various benzaldehyde (B42025) derivatives show that substituents significantly influence the molecule's electronic properties. researchgate.net The fluorine atom at position 4 and the aminomethyl group at position 3 in 3-(Aminomethyl)-4-fluorobenzaldehyde would be expected to have distinct effects. The fluorine atom is an electron-withdrawing group through induction, while the aminomethyl group can act as an electron-donating group. The interplay of these substituents governs the electron distribution in the benzene (B151609) ring and on the aldehyde group.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. While specific values for this compound are not available in the public literature, DFT studies on other benzaldehydes with electron-donating and electron-withdrawing groups have established clear trends that would be applicable. nih.gov

The table below illustrates typical electronic properties that can be calculated for a substituted benzaldehyde using DFT methods. The values are hypothetical and for illustrative purposes only, as specific data for this compound is not available.

PropertyDescriptionHypothetical Value
Total Energy The total electronic energy of the molecule in its optimized geometry.-552 Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.2 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of chemical reactivity.5.3 eV
Dipole Moment A measure of the overall polarity of the molecule.3.1 Debye

These calculations also provide optimized molecular geometries, bond lengths, and bond angles, which are essential for understanding the molecule's three-dimensional structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents. nih.gov

For this compound, the key flexible bond is the C-C bond connecting the aminomethyl group to the benzene ring, as well as the C-N bond within that group. Rotation around these bonds can lead to different conformations (rotamers). MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in a real-world environment, such as in solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the aminomethyl and aldehyde groups and the solvent. These interactions are critical in determining the molecule's solubility and how it interacts with other molecules in a biological or chemical system. Studies on other substituted benzaldehydes have used such methods to understand crystal packing and supramolecular structures, which are governed by weak intermolecular forces like C–H⋯O hydrogen bonds and π–π stacking. nih.gov

Prediction of Chemical Reactivity and Selectivity via Computational Models

Computational models, primarily based on DFT, are widely used to predict the reactivity of molecules. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack.

For this compound, the aldehyde group is a key reactive site. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The reactivity of this group is modulated by the substituents on the aromatic ring. Reactivity descriptors, such as Fukui functions or the electrostatic potential mapped onto the electron density surface, can be calculated to quantify the reactivity of different atoms in the molecule. chemrevlett.com

For example, the electrostatic potential surface would likely show a region of positive potential around the carbonyl carbon, confirming its electrophilic nature, and a negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating their nucleophilic character. Such models can predict the selectivity of reactions. For instance, in a reaction with an electrophile, the model could predict whether the attack is more likely to occur at the nitrogen atom or at a specific position on the aromatic ring. Studies on the reaction mechanisms of benzaldehyde with other compounds have successfully used DFT to identify transition states and determine the most favorable reaction pathways. nih.govcanterbury.ac.uk

Computational Design of Novel Derivatives and Catalysts

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. Starting with a lead compound like this compound, computational methods can be used to design novel derivatives with enhanced activity or different properties.

This process, often called in silico design, involves making systematic chemical modifications to the parent molecule and then calculating the properties of the resulting analogues. For example, one could computationally screen a library of derivatives of this compound with different substituents on the amino group or at other positions on the benzene ring. Quantum chemical calculations could then be used to predict how these modifications affect the molecule's electronic properties, reactivity, or ability to bind to a biological target. arxiv.org

Similarly, computational methods can be employed to design catalysts for reactions involving this compound. By simulating the reaction mechanism in the presence of a potential catalyst, researchers can understand how the catalyst lowers the activation energy of the reaction. This allows for the rational design of more efficient and selective catalysts. While specific examples for this compound are not documented, the general approach is widely applied in chemical research.

Catalytic Applications and Role of 3 Aminomethyl 4 Fluorobenzaldehyde in Catalysis

Ligand Design and Synthesis for Transition Metal Catalysis

The presence of both an amino and an aldehyde group in 3-(Aminomethyl)-4-fluorobenzaldehyde makes it a valuable precursor for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine or azomethine group (-C=N-) is a key feature for coordinating with transition metal ions. mdpi.comnih.gov

The aminomethyl group can also be a site for further modification, allowing for the creation of polydentate ligands that can form stable complexes with a variety of transition metals. The fluorine substituent on the benzene (B151609) ring can influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of the metal complex. It is known that fluorine-containing ligands can enhance the stability and catalytic performance of metal complexes in various reactions. nih.gov

The general synthetic route to Schiff base ligands derived from substituted benzaldehydes involves the direct reaction with a suitable amine, often in an alcoholic solvent. mdpi.com These ligands can then be complexed with various transition metal salts (e.g., chlorides, acetates) to form the corresponding metal complexes. mdpi.commdpi.com The characterization of these complexes typically involves spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as elemental analysis. mdpi.com

Table 1: Potential Transition Metal Complexes with Ligands Derived from this compound

Metal Ion Potential Coordination Geometry Potential Catalytic Applications
Copper(II) Tetrahedral, Square Planar Oxidation, Reduction, Coupling Reactions
Nickel(II) Square Planar, Octahedral Cross-coupling, Polymerization
Palladium(II) Square Planar Cross-coupling (e.g., Suzuki, Heck)
Cobalt(II) Tetrahedral, Octahedral Oxidation, Hydrogenation

Organocatalytic Applications of the Aminomethyl Group

The aminomethyl group in this compound is a key functional group for its potential application in organocatalysis. Secondary amines, in particular, are privileged structures in this field, capable of activating substrates through the formation of enamine or iminium ion intermediates. While the primary amine in the parent compound can be a starting point, its derivatization to a chiral secondary amine is crucial for asymmetric organocatalysis. beilstein-journals.org

For instance, derivatives of this compound could be synthesized to incorporate chiral scaffolds, such as pyrrolidine-based structures, which have proven to be highly effective in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. beilstein-journals.org The general mechanism for enamine catalysis involves the reaction of a carbonyl compound with a secondary amine catalyst to form a nucleophilic enamine, which then reacts with an electrophile. The catalyst is regenerated in the final step.

The fluorine atom on the aromatic ring can modulate the acidity of the N-H proton in the aminomethyl group or its derivatives, which can influence the formation and reactivity of the key catalytic intermediates. While direct organocatalytic applications of this compound itself are not extensively reported, the principles of organocatalysis strongly suggest its potential as a precursor for more complex and effective catalysts. nih.govrsc.orgnih.gov

Heterogeneous Catalysis and Material Design Incorporating the Compound

The functional groups of this compound make it a suitable candidate for incorporation into solid supports to create heterogeneous catalysts. Immobilizing a catalyst on a solid support offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability.

One approach is the functionalization of porous materials, such as metal-organic frameworks (MOFs) or silica (B1680970), with the this compound moiety. The aldehyde or amine group can be used as an anchor to covalently attach the molecule to the support. The free functional group can then be further modified to introduce catalytically active sites. For example, the aminomethyl group could be used to chelate metal ions, creating a solid-supported transition metal catalyst.

The design of such heterogeneous catalysts involves the careful selection of the support material and the method of functionalization to ensure that the active sites are accessible to the reactants and that the catalyst maintains its structural integrity under reaction conditions. While specific examples utilizing this compound are not prominent in the literature, the general strategies for creating functionalized materials for catalysis are well-established. wiley-vch.de

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For catalysts derived from this compound, mechanistic studies would focus on elucidating the role of the different functional groups and the metal center (in the case of transition metal catalysis) in the catalytic cycle.

In organocatalysis, mechanistic investigations would probe the formation and reactivity of the enamine or iminium ion intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state structures and energy barriers of the catalytic cycle, helping to explain the observed reactivity and stereoselectivity. mdpi.com Kinetic studies and the analysis of reaction intermediates are also essential experimental tools for elucidating catalytic mechanisms.

While detailed mechanistic studies specifically on catalysts derived from this compound are yet to be widely reported, the established principles of catalysis provide a strong framework for predicting and understanding their potential catalytic behavior.

Emerging Research Directions and Future Perspectives for 3 Aminomethyl 4 Fluorobenzaldehyde Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 3-(aminomethyl)-4-fluorobenzaldehyde and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis. rsc.org These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety for handling hazardous reagents, and the potential for high-throughput screening of reaction conditions. beilstein-journals.org

Flow chemistry, characterized by the continuous movement of reagents through reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. zenodo.org This can lead to higher yields and purities by minimizing the formation of byproducts. beilstein-journals.org For a multi-step synthesis that might be required for this compound, a telescoped continuous-flow setup could streamline the process, reducing manual handling and purification steps between reactions. rsc.org

Automated synthesis platforms, often integrated with flow reactors, can systematically vary reagents and conditions to rapidly identify optimal synthetic routes. sigmaaldrich.com For instance, the reductive amination to form the aminomethyl group or the introduction of the formyl group onto the fluorinated aromatic ring could be optimized using such systems. sigmaaldrich.com These platforms can accelerate the discovery of novel derivatives of this compound for various applications.

Table 1: Comparison of Flow Chemistry and Batch Processing for Aromatic Aldehyde Synthesis

FeatureFlow ChemistryTraditional Batch Processing
Heat Transfer Excellent, leading to precise temperature control. rsc.orgOften inefficient, leading to temperature gradients.
Mass Transfer Enhanced, especially in gas-liquid reactions. rsc.orgCan be limited by stirring efficiency.
Safety Smaller reaction volumes at any given time reduce risks of thermal runaways. rsc.orgLarger volumes of hazardous materials are often handled.
Scalability More straightforward by running the system for longer periods.Often requires re-optimization of reaction conditions.
Reproducibility High, due to precise control of reaction parameters.Can be variable between batches.

Sustainable and Environmentally Benign Synthesis Approaches

Modern chemical synthesis places a strong emphasis on "green chemistry" principles to minimize environmental impact. Research into the synthesis of this compound and its precursors is likely to focus on developing more sustainable methods. This includes the use of less hazardous reagents, renewable feedstocks, and more energy-efficient reaction conditions. nih.govnih.gov

One area of investigation is the use of greener solvents and catalysts. For instance, a patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde, a potential precursor, highlights a process that avoids toxic bromine or chlorine and does not require a catalyst. google.com Similar strategies could be adapted for the synthesis of this compound. The use of aqueous reaction media, where possible, would also be a significant step towards a more environmentally benign process. organic-chemistry.org

Furthermore, enzymatic or chemo-enzymatic methods could offer highly selective and environmentally friendly routes to this compound and its derivatives. Biocatalysis often proceeds under mild conditions and can reduce the need for protecting groups, thereby shortening synthetic routes and reducing waste.

Table 2: Green Chemistry Metrics for Evaluating Synthesis Routes

MetricDescriptionRelevance to Synthesis of this compound
Atom Economy A measure of how many atoms from the reactants are incorporated into the final product.Higher atom economy means less waste generated.
E-Factor The ratio of the mass of waste to the mass of product.A lower E-factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI) The ratio of the total mass of materials used to the mass of the final product.A lower PMI signifies a more sustainable process.
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources. nih.govReduces reliance on petrochemicals.

Exploration in Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The aldehyde functionality of this compound makes it a candidate for bioorthogonal ligation reactions. For example, aldehydes can react with hydrazides or aminooxy compounds to form stable hydrazones or oximes, respectively. acs.org This reactivity could be harnessed to label biomolecules that have been metabolically or genetically engineered to contain a complementary functional group. kinxcdn.com

The aminomethyl group provides a handle for further functionalization, allowing for the attachment of probes, drugs, or other moieties. The fluorine atom can be useful for ¹⁹F NMR studies, providing a sensitive probe for monitoring the molecule's interactions in a biological environment. The development of this compound-based scaffolds could lead to new chemical biology tools for studying cellular processes. sigmaaldrich.com For instance, it could be incorporated into larger molecules designed to target specific proteins, with the aldehyde group serving as a reactive handle for covalent modification or imaging. nih.gov

Table 3: Potential Bioorthogonal Reactions Involving an Aldehyde Moiety

ReactionReacting PartnerResulting LinkageKey Features
Hydrazone Ligation HydrazideHydrazoneRelatively stable under physiological conditions. acs.org
Oxime Ligation AminooxyOximeGenerally more stable than hydrazones. nih.gov
Pictet-Spengler Ligation Tryptamine derivativeTetrahydro-β-carbolineForms a stable, cyclic product. nih.gov

Advanced Functional Material Development

The unique combination of functional groups in this compound makes it an attractive monomer for the synthesis of advanced functional materials. The amino and aldehyde groups can participate in polymerization reactions to form novel polymers with tailored properties. For example, polymers of aminobenzaldehydes have been investigated for their conductivity and corrosion resistance. chemicalbook.com The incorporation of fluorine into the polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. psu.eduman.ac.uk

These polymers could find applications in various fields, including electronics, coatings, and membranes. The reactivity of the aldehyde and amine functionalities could also be exploited for the post-polymerization modification of materials, allowing for the introduction of new functional groups and the fine-tuning of material properties.

Furthermore, the molecule could be used as a building block in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined geometry and reactive sites of this compound could lead to the formation of porous materials with potential applications in gas storage, separation, and catalysis.

Table 4: Potential Properties and Applications of Polymers Derived from this compound

PropertyOriginating Functional Group(s)Potential Application
Conductivity Aminobenzaldehyde polymer backbone. guidechem.comOrganic electronics, antistatic coatings.
Thermal Stability Fluorine substitution. psu.eduHigh-performance plastics, aerospace materials.
Chemical Resistance Fluorine substitution. man.ac.ukProtective coatings, chemical-resistant membranes.
Hydrophobicity Fluorine substitution. psu.eduWater-repellent surfaces, low-friction coatings.
Functionalizability Residual aldehyde or amine groups.Sensor materials, catalytic supports.

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-fluorobenzaldehyde, and what starting materials are typically employed?

The synthesis of this compound often begins with fluorinated aromatic precursors. For example, 4-fluoroaniline derivatives are common starting materials for introducing fluorine and amine functionalities. A multistep approach may involve:

  • Friedel-Crafts alkylation to introduce the aminomethyl group.
  • Oxidation reactions to generate the aldehyde moiety, using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.
  • Purification via column chromatography or recrystallization to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and functional groups.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity.
  • Mass spectrometry (MS) for molecular weight verification.
  • FT-IR spectroscopy to identify characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) bands .

Q. What safety precautions are critical when handling this compound?

While specific toxicological data may be limited (as seen with structurally similar compounds), general precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound, particularly addressing byproduct formation?

Yield optimization strategies include:

  • Temperature control : Lowering reaction temperatures to minimize side reactions like over-oxidation.
  • Catalyst screening : Testing transition-metal catalysts (e.g., Pd or Cu) for selective amination.
  • Byproduct analysis : Using LC-MS to identify impurities and adjust stoichiometry or solvent systems (e.g., switching from polar aprotic to non-polar solvents) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Models electronic properties to predict sites for nucleophilic/electrophilic attacks.
  • Molecular docking : Screens potential bioactivity by simulating interactions with biological targets (e.g., enzymes).
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys propose feasible synthetic pathways .

Q. How does the electronic nature of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

The fluorine atom acts as an electron-withdrawing group, which:

  • Deactivates the benzene ring , directing electrophilic substitution to specific positions.
  • Enhances stability of intermediates in Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Alters solubility in polar solvents, impacting reaction kinetics .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Dose-response studies : Validate activity across multiple concentrations.
  • Structural analogs : Test derivatives to isolate the role of the aminomethyl and fluorine groups.
  • Assay standardization : Use established protocols (e.g., NIH/EPA Tox21 guidelines) to minimize variability .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Thermal stability : Accelerated aging studies (e.g., 40°C/75% RH) can identify degradation pathways.
  • Common degradation products : Oxidized aldehydes (e.g., carboxylic acids) or Schiff bases formed via amine-aldehyde condensation .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueExpected Signals
¹H NMR (CDCl₃)δ 9.8 (s, 1H, CHO), δ 4.2 (s, 2H, CH₂NH₂), δ 7.2–7.5 (m, 3H, aromatic H)
¹⁹F NMRδ -110 to -120 (m, 1F, aromatic F)
FT-IR1705 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°CMinimizes side reactions
SolventDichloromethane or THFBalances polarity
CatalystPd(OAc)₂/XPhosEnhances coupling efficiency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.